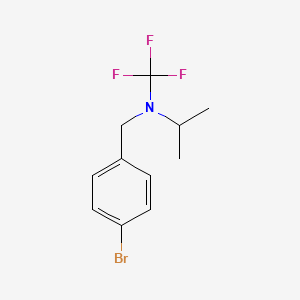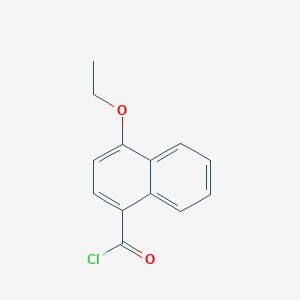![molecular formula C23H29N B13945941 N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine CAS No. 55044-19-4](/img/structure/B13945941.png)
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.2]octane core with a methyl group at the 1-position and two benzyl groups attached to the nitrogen atom at the 4-position. Its molecular formula is C23H29N, and it has a molecular weight of 319.483 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine typically involves the reaction of benzyl bromide with 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under controlled temperature conditions, often without the need for a catalyst . The kinetics of this exchange reaction have been studied in detail, showing efficient exchange at varying molar ratios and temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the benzyl groups.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include benzyl bromide and DABCO, with reactions typically conducted at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with benzyl bromide can yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used in the study of dynamic covalent chemistry and reversible crosslinking in polymer networks.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying molecular interactions and potential therapeutic applications.
Mécanisme D'action
The mechanism by which N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine exerts its effects involves its ability to participate in dynamic covalent chemistry. The compound can form reversible covalent bonds, allowing it to act as a crosslinker in polymer networks. This dynamic behavior is triggered by stimuli such as temperature or pH changes, enabling the material to exhibit properties like self-healing and recyclability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used in similar nucleophilic substitution reactions.
N,N-Dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine: Another compound with a similar bicyclic structure and benzyl groups.
Uniqueness
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in dynamic covalent chemistry and advanced material development .
Propriétés
Numéro CAS |
55044-19-4 |
|---|---|
Formule moléculaire |
C23H29N |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C23H29N/c1-22-12-15-23(16-13-22,17-14-22)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
Clé InChI |
OFDWTGIKNWUELZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


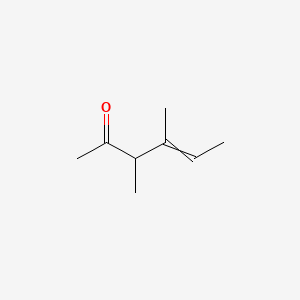
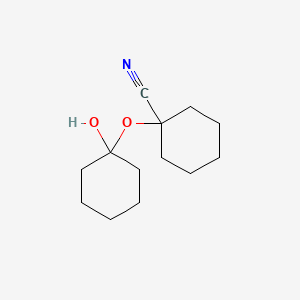
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
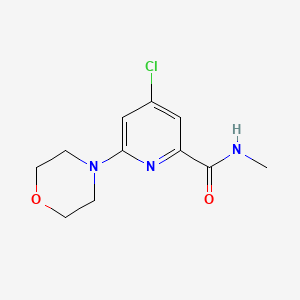

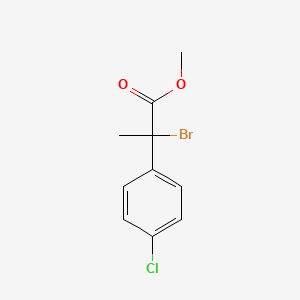
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
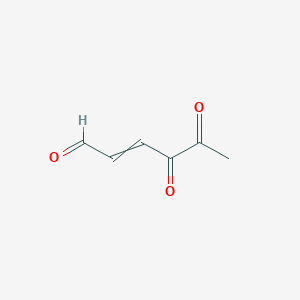
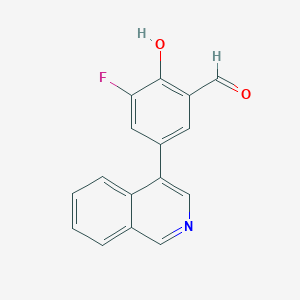
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)
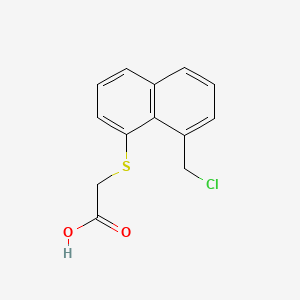
![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
